Cas no 2228082-50-4 (3-amino(carboxy)methylbicyclo1.1.1pentane-1-carboxylic acid hydrochloride)

3-Amino(carboxy)methylbicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a structurally unique bicyclic compound featuring a rigid [1.1.1]pentane scaffold, which imparts distinct steric and electronic properties. The presence of both amino and carboxylic acid functional groups enhances its versatility as a building block in medicinal chemistry and peptide synthesis. The hydrochloride salt improves solubility and stability, facilitating handling and storage. This compound is particularly valuable for designing constrained analogs in drug discovery, enabling precise modulation of conformational and pharmacophoric properties. Its high purity and well-defined structure make it suitable for research applications requiring precise molecular frameworks.
3-amino(carboxy)methylbicyclo1.1.1pentane-1-carboxylic acid hydrochloride structure
2228082-50-4 structure
Product Name:3-amino(carboxy)methylbicyclo1.1.1pentane-1-carboxylic acid hydrochloride
CAS No:2228082-50-4
MF:C8H12ClNO4
MW:221.638181686401
CID:5037244
PubChem ID:137964342
Update Time:2025-08-05

3-amino(carboxy)methylbicyclo1.1.1pentane-1-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
    • 3-amino(carboxy)methylbicyclo1.1.1pentane-1-carboxylic acid hydrochloride
    • Inchi: 1S/C8H11NO4.ClH/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13;/h4H,1-3,9H2,(H,10,11)(H,12,13);1H
    • SMILES: Cl.OC(C12CC(C(C(=O)O)N)(C1)C2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Topological Polar Surface Area: 101

3-amino(carboxy)methylbicyclo1.1.1pentane-1-carboxylic acid hydrochloride Pricemore >>

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Additional information on 3-amino(carboxy)methylbicyclo1.1.1pentane-1-carboxylic acid hydrochloride

Introduction to 3-amino(carboxy)methylbicyclo1.1.1pentane-1-carboxylic acid hydrochloride (CAS No: 2228082-50-4)

3-amino(carboxy)methylbicyclo1.1.1pentane-1-carboxylic acid hydrochloride (CAS No: 2228082-50-4) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique bicyclic structure and functional groups, presents a promising scaffold for the development of novel therapeutic agents. The presence of both amino and carboxylic acid functionalities, coupled with the distinctive bicyclo1.1.1pentane core, makes it a versatile intermediate in medicinal chemistry, particularly in the design of molecules targeting complex biological pathways.

The bicyclo1.1.1pentane moiety is a key structural feature that imparts unique steric and electronic properties to the molecule. This bicyclic system is often employed in drug design due to its ability to mimic certain natural product scaffolds and to provide rigidity, which can enhance binding affinity and selectivity in biological targets. The 3-amino(carboxy)methyl substituents further expand the compound's potential by introducing reactive sites for further functionalization, enabling the synthesis of more complex derivatives.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for enzymes involved in inflammatory and autoimmune diseases. The 3-amino(carboxy)methylbicyclo1.1.1pentane-1-carboxylic acid hydrochloride scaffold has shown promise in this context, particularly as a precursor for inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins and are implicated in conditions such as arthritis and inflammation-related disorders. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory activity against COX-2, suggesting its potential as a lead compound for further optimization.

Moreover, the compound's structure has also attracted interest in the field of anticancer research. The rigid bicyclic core can be leveraged to develop molecules that interact with specific protein targets involved in cell proliferation and survival. For instance, studies have explored its potential as a kinase inhibitor, targeting enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are dysregulated in various cancers. The hydrochloride salt form enhances the solubility and stability of the compound, making it more amenable to pharmaceutical formulations and biological studies.

The synthesis of 3-amino(carboxy)methylbicyclo1.1.1pentane-1-carboxylic acid hydrochloride involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps typically include cyclopropanation followed by ring expansion reactions to form the bicyclic system, followed by functional group interconversions to introduce the amino and carboxylic acid moieties. The final step involves salt formation with hydrochloric acid to improve crystallinity and handling properties.

Recent advances in computational chemistry have also played a pivotal role in understanding the behavior of this compound both in vitro and in silico. Molecular modeling studies have been instrumental in predicting binding modes and interactions with potential biological targets, guiding rational drug design efforts. These computational approaches have complemented experimental work by providing insights into the conformational flexibility of the molecule and its ability to adopt different binding poses.

The pharmaceutical industry has shown considerable interest in developing novel therapeutics based on heterocyclic scaffolds like bicyclo1.1.1pentane due to their prevalence in bioactive natural products and synthetic drugs. The unique stereochemistry of 3-amino(carboxy)methylbicyclo1.1.1pentane-1-carboxylic acid hydrochloride presents opportunities for developing enantiomerically pure compounds with enhanced pharmacological properties. Chiral resolution techniques have been explored to isolate enantiomerically pure forms of this compound, which could lead to more potent and selective drug candidates.

In conclusion, 3-amino(carboxy)methylbicyclo1.1.1pentane-1-carboxylic acid hydrochloride represents a significant advancement in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents targeting various diseases, including inflammation-related disorders and cancer. Its unique structural features, coupled with recent advancements in synthetic methodologies and computational chemistry, position it as a promising candidate for further research and development.

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